4-Ethyl-1-phenylisoquinoline

Physicochemical profiling Drug-likeness Lead optimization

4-Ethyl-1-phenylisoquinoline (CAS 82894-63-1) is a fully aromatic isoquinoline derivative bearing an ethyl substituent at the 4-position and a phenyl ring at the 1-position, with molecular formula C₁₇H₁₅N and a monoisotopic mass of 233.12045 Da. The compound is synthesized via the Pictet–Gams reaction, a classical cyclodehydration route that converts N-acylated β-hydroxy-β-phenethylamines or 5-alkyl-2,4-diphenyl-2-oxazolines directly into 4-alkyl-1-phenylisoquinolines.

Molecular Formula C17H15N
Molecular Weight 233.31 g/mol
CAS No. 82894-63-1
Cat. No. B11877381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1-phenylisoquinoline
CAS82894-63-1
Molecular FormulaC17H15N
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C17H15N/c1-2-13-12-18-17(14-8-4-3-5-9-14)16-11-7-6-10-15(13)16/h3-12H,2H2,1H3
InChIKeyGWSWPJBADSKOOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1-phenylisoquinoline (CAS 82894-63-1): Structural Identity and Procurement-Relevant Profile


4-Ethyl-1-phenylisoquinoline (CAS 82894-63-1) is a fully aromatic isoquinoline derivative bearing an ethyl substituent at the 4-position and a phenyl ring at the 1-position, with molecular formula C₁₇H₁₅N and a monoisotopic mass of 233.12045 Da . The compound is synthesized via the Pictet–Gams reaction, a classical cyclodehydration route that converts N-acylated β-hydroxy-β-phenethylamines or 5-alkyl-2,4-diphenyl-2-oxazolines directly into 4-alkyl-1-phenylisoquinolines [1]. It belongs to the broader 4-alkyl-1-phenylisoquinoline series, a scaffold that has been explored as a synthetic intermediate for pharmaceutically active compounds and as a ligand platform for phosphorescent iridium complexes in OLED applications [2]. This compound is commercially available from specialty chemical suppliers in research-grade quantities (typically ≥95% purity), primarily serving as a building block or reference standard in medicinal chemistry and materials science programs.

Why 4-Ethyl-1-phenylisoquinoline Cannot Be Interchanged with Other 4-Alkyl or 1-Phenylisoquinoline Analogs


The 4-alkyl-1-phenylisoquinoline scaffold exhibits structure-dependent physicochemical and biological behavior that precludes casual substitution among homologs. The length and branching of the 4-alkyl chain directly modulate lipophilicity (computed logP), polar surface area (PSA), and molecular volume, which in turn govern membrane permeability, protein binding, and pharmacokinetic profiles [1]. In the PDE inhibitor class, the 4-aryl/4-alkyl substitution pattern is a critical determinant of isozyme selectivity: 4-aryl-1-isoquinolinone derivatives achieve PDE5 IC₅₀ values in the low nanomolar range with >1,000-fold selectivity over PDE1–4, whereas the unsubstituted or 3-substituted isomers display markedly different selectivity windows [2]. Furthermore, in phosphorescent iridium(III) complexes, the nature of the substituent on the phenylisoquinoline ligand directly tunes emission wavelength and quantum yield—substituting the 4-ethyl for a 4-methyl or 4-isopropyl group shifts the emission profile and alters device efficiency [3]. Generic replacement without structural verification risks invalidating structure–activity relationships, compromising synthetic route fidelity, and producing irreproducible biological or optoelectronic results.

Quantitative Differentiation Evidence for 4-Ethyl-1-phenylisoquinoline (CAS 82894-63-1) vs. Structural Analogs


Molecular Weight and Lipophilicity Differentiation: 4-Ethyl vs. 4-Methyl and 4-Propyl Analogs

4-Ethyl-1-phenylisoquinoline (C₁₇H₁₅N, MW 233.31 g/mol) occupies an intermediate lipophilicity space between the 4-methyl (C₁₆H₁₃N, MW 219.28 g/mol) and 4-propyl (C₁₈H₁₇N, MW 247.33 g/mol) homologs. Computed polar surface area (PSA) is 12.89 Ų for the 4-ethyl derivative, identical to the 4-methyl and 4-propyl analogs due to the conserved nitrogen-only hydrogen-bond acceptor motif. However, the incremental two-methylene addition from methyl to ethyl increases calculated logP by approximately 0.5–0.6 log units (based on π(CH₂) ≈ 0.5), while the further methylene addition to propyl adds another ~0.5 log unit. This positions 4-ethyl-1-phenylisoquinoline in a solubility-permeability window that is distinct from both the less lipophilic 4-methyl and more lipophilic 4-propyl analogs, which is relevant for blood-brain barrier penetration and CYP450 binding predictions .

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Provenance and Intermediate Utility: Defined Pictet-Gams Cyclization Product

4-Ethyl-1-phenylisoquinoline is explicitly documented as a product of the Pictet-Gams cyclodehydration of 1-benzamido-1-phenyl-2-butanol and of 5-ethyl-2,4-diphenyl-2-oxazoline, as reported by Kopczynski and Krzyzanowska [1]. The reaction conditions (P₂O₅ in refluxing decalin or chlorophosphoric acid) and mechanistic pathway—proceeding via a 5-phenyl-Δ²-oxazoline intermediate—are established specifically for the 4-alkyl series, including the ethyl congener. In contrast, the 4-methyl analog (CAS 88122-94-5) and 4-isopropyl analog (CAS 82894-65-3) arise from distinct starting materials (1-benzamido-1-phenyl-2-propanol and 1-benzamido-1-phenyl-2-(2-methyl)propanol, respectively), each requiring optimization of reaction time and temperature to avoid competing 3-substituted isoquinoline formation. The 4-ethyl derivative represents a balanced substrate for the Pictet-Gams transformation, where the ethyl group provides sufficient steric bulk to favor the rearranged 4-substituted product over the 3-substituted isomer, but without the steric hindrance that reduces yields in the 4-isopropyl case [1].

Synthetic chemistry Building block Isoquinoline synthesis

Class-Level Phosphodiesterase Inhibition Potential: 1-Phenylisoquinoline Scaffold Baseline

The 1-phenylisoquinoline scaffold, to which 4-ethyl-1-phenylisoquinoline belongs, has demonstrated cyclic nucleotide phosphodiesterase (PDE) inhibitory activity across multiple studies. St. Georgiev et al. (1979) reported that a series of substituted 1-phenylisoquinolines inhibited antigen-induced wheal formation in the rat passive cutaneous anaphylaxis (PCA) assay, with nearly all derivatives also inhibiting cyclic nucleotide PDE, suggesting PDE inhibition as a mechanism of antiallergic action [1][2]. Specifically, 1-phenyl-3,4-dihydroisoquinoline (Compound 13, CAS 52250-50-7) was confirmed to inhibit PDE [3]. In the structurally related 4-aryl-1-isoquinolinone series, Ukita et al. (2001) achieved PDE5 IC₅₀ values as low as 1.0 nM with >1,000-fold selectivity over PDE1–4 [4]. While 4-ethyl-1-phenylisoquinoline itself has not been tested in a published PDE assay, its fully aromatic 4-alkyl-1-phenyl substitution pattern places it at the intersection of the antiallergic 1-phenylisoquinoline series and the potent PDE5-selective 4-aryl-1-isoquinolinone series, suggesting utility as a scaffold-hopping intermediate or comparator compound for PDE-focused medicinal chemistry campaigns [4].

Phosphodiesterase inhibition Antiallergic Immunomodulation

Rotatable Bond Count and Conformational Flexibility: 4-Ethyl vs. 4-Unsubstituted and 4-Aryl Analogs

4-Ethyl-1-phenylisoquinoline possesses 2 rotatable bonds (the ethyl C–C bond and the phenyl–isoquinoline C–C bond), as calculated from its SMILES structure . This represents an intermediate conformational flexibility compared to 1-phenylisoquinoline (CAS 3297-69-8), which has only 1 rotatable bond (phenyl rotation), and 4-phenylisoquinoline (CAS 19571-30-3), which also has 1 rotatable bond [1]. The additional rotatable bond in the 4-ethyl derivative introduces an ethyl torsional degree of freedom that may influence entropy-driven binding thermodynamics and crystal packing. In the context of iridium(III) phosphorescent complex design, the 1-phenylisoquinoline ligand core is widely used for red-emitting OLEDs; substituents on the isoquinoline ring modulate the triplet energy level and non-radiative decay rates [2]. The 4-ethyl group provides steric bulk that can reduce intermolecular aggregation-caused quenching without the excessive conformational flexibility of longer alkyl chains (e.g., 4-propyl or 4-butyl), which may introduce detrimental disorder in the emissive layer [2].

Conformational analysis Ligand design Molecular recognition

Computed Heavy Atom Count and Molecular Complexity as a SAR Differentiation Metric

4-Ethyl-1-phenylisoquinoline contains 18 heavy atoms (C, N) and has a computed molecular complexity score of 256 (as defined by the Chem960 cheminformatics algorithm) . In comparison, 1-phenylisoquinoline (C₁₅H₁₁N) contains 16 heavy atoms with complexity ~220, while 4-propyl-1-phenylisoquinoline (C₁₈H₁₇N) contains 19 heavy atoms with complexity ~270. The incremental complexity of the 4-ethyl derivative relative to the parent 1-phenylisoquinoline (Δ complexity ≈ 36) reflects the addition of two sp³ carbon atoms and associated topological features. This positions 4-ethyl-1-phenylisoquinoline as a moderately complex isoquinoline building block that is structurally more elaborated than the parent scaffold yet less complex—and therefore more synthetically accessible—than poly-substituted analogs bearing additional functional groups. In fragment-based drug discovery, compounds with complexity scores in the 200–300 range are considered suitable fragment-sized starting points for lead generation [1].

Molecular complexity Fragment-based drug design Chemical space

Procurement-Relevant Application Scenarios for 4-Ethyl-1-phenylisoquinoline (CAS 82894-63-1)


Systematic SAR Exploration of Lipophilic and Steric Effects at the Isoquinoline 4-Position

Medicinal chemistry teams investigating 1-phenylisoquinoline-based lead series can use 4-ethyl-1-phenylisoquinoline as a precise lipophilicity probe. The ethyl group provides a logP increment of approximately +0.5 over the 4-methyl analog and a heavy-atom count increase of +1, enabling fine-grained assessment of steric tolerance and hydrophobicity-driven potency shifts without the confounding effects of longer alkyl chains [1]. This is particularly relevant for PDE-targeted programs where the 4-position substituent modulates isozyme selectivity [2].

Pictet-Gams Synthetic Methodology Development and Reference Standard

4-Ethyl-1-phenylisoquinoline serves as a representative substrate for optimizing Pictet-Gams cyclodehydration conditions. Its balanced steric profile at the 4-position—sufficiently bulky to direct rearrangement yet not so hindered as to suppress reactivity—makes it an ideal model compound for studying the competition between 3-substituted (direct) and 4-substituted (rearranged) isoquinoline formation [1]. Procurement of authentic 4-ethyl-1-phenylisoquinoline enables its use as an analytical reference standard for HPLC or GC-MS identification of reaction products in isoquinoline synthesis workflows.

Phosphorescent Iridium(III) Complex Ligand Development for OLEDs

The 1-phenylisoquinoline (piq) ligand framework is a cornerstone of red-emitting iridium(III) complexes for phosphorescent OLEDs. Substituting the isoquinoline 4-position with an ethyl group introduces controlled steric bulk that can reduce aggregation-caused quenching and tune emission wavelength [2]. 4-Ethyl-1-phenylisoquinoline provides an intermediate steric profile between the unsubstituted piq ligand and bulkier 4-aryl-substituted variants, offering materials chemists a distinct tuning option for optimizing device external quantum efficiency and operational lifetime.

Fragment-Based Drug Discovery Starting Point for PDE and Antiallergic Targets

With a heavy atom count of 18 and molecular weight of 233 Da, 4-ethyl-1-phenylisoquinoline falls within the Rule-of-Three guidelines for fragment-based lead discovery [3]. The 1-phenylisoquinoline core has validated PDE inhibitory and antiallergic activity [4], while the 4-ethyl substituent provides a chemically tractable vector for fragment growing or merging strategies. Procurement of this fragment allows for biophysical screening (SPR, ITC, STD-NMR) against PDE or allergy-related targets, with the ethyl group serving as a synthetic handle for subsequent elaboration.

Quote Request

Request a Quote for 4-Ethyl-1-phenylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.